Pyrazinoic Acid-d3 Ethyl Ester

Description

BenchChem offers high-quality Pyrazinoic Acid-d3 Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazinoic Acid-d3 Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

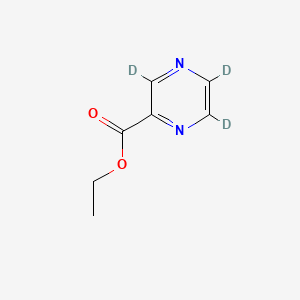

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

ethyl 3,5,6-trideuteriopyrazine-2-carboxylate |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3/i3D,4D,5D |

InChI Key |

SZYQPTAROQANMV-QGZYMEECSA-N |

Isomeric SMILES |

[2H]C1=C(N=C(C(=N1)[2H])C(=O)OCC)[2H] |

Canonical SMILES |

CCOC(=O)C1=NC=CN=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Pyrazinoic Acid-d3 Ethyl Ester chemical structure and properties

Executive Summary & Chemical Identity

Pyrazinoic Acid-d3 Ethyl Ester is a specialized stable isotope-labeled compound primarily utilized in two high-value scientific domains: quantitative bioanalysis (as an Internal Standard for LC-MS/MS) and tuberculosis (TB) drug development (as a tracer for lipophilic prodrugs).

It represents the ethyl ester derivative of Pyrazinoic Acid (POA), the active metabolite of the first-line TB drug Pyrazinamide (PZA).[1] The "d3" designation typically indicates deuterium labeling on the pyrazine ring, rendering the molecule chemically identical to the analyte of interest but distinguishable by mass spectrometry.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Data | Notes |

| Chemical Name | Ethyl 3,5,6-trideuteriopyrazine-2-carboxylate | Assumes Ring-d3 labeling |

| Molecular Formula | ||

| Molecular Weight | ~155.17 g/mol | Unlabeled analog: 152.15 g/mol |

| Parent Acid | Pyrazinoic Acid-d3 ( | Active TB metabolite |

| LogP (Octanol/Water) | ~0.44 (Ester) | Significantly more lipophilic than POA (LogP -0.[2][3][4][5]7) |

| Solubility | Soluble in MeOH, ACN, DMSO | Low water solubility compared to parent acid |

| Appearance | Colorless to pale yellow liquid | Or low-melting solid |

Synthesis & Structural Integrity

To ensure analytical reliability, the synthesis of Pyrazinoic Acid-d3 Ethyl Ester must preserve the isotopic label. The most robust pathway involves the esterification of ring-labeled Pyrazinoic Acid-d3.

Synthetic Pathway (Protocol Logic)

-

Precursor Sourcing: Start with Pyrazinamide-d3 (CAS 1432059-16-9) or Pyrazinoic Acid-d3 (CAS 1794791-32-4).

-

Hydrolysis (if starting from Amide): Acidic hydrolysis converts the amide to the acid without exchanging the ring deuteriums.

-

Fischer Esterification:

-

Reagents: Pyrazinoic Acid-d3 + Excess Ethanol (Anhydrous).

-

Catalyst: Thionyl chloride (

) or conc. -

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

-

Purification: Neutralization with

, extraction into Dichloromethane (DCM), and vacuum distillation.

-

Critical Control Point: Avoid basic conditions for extended periods during workup. While the C-D bonds on the pyrazine ring are generally stable, extreme pH can induce degradation of the ester moiety.

Figure 1: Synthetic route from Pyrazinamide-d3 to the Ethyl Ester derivative, preserving the isotopic signature.

Applications in Bioanalysis (LC-MS/MS)

The primary utility of Pyrazinoic Acid-d3 Ethyl Ester is as an Internal Standard (IS) for the quantification of Pyrazinoic Acid (POA) in human plasma.

The Challenge: POA is highly polar and elutes poorly on standard C18 columns (often in the void volume), leading to significant ion suppression. The Solution: Derivatization. Converting POA (analyte) to Ethyl Pyrazinoate (derivative) increases retention and sensitivity. The d3-Ester is spiked before extraction to account for derivatization efficiency and matrix effects.

Validated Experimental Protocol

Objective: Quantify POA in plasma using d3-Ethyl Ester IS.

-

Sample Preparation:

-

Aliquot

patient plasma. -

IS Spike: Add

of Pyrazinoic Acid-d3 (Wait! See logic below). -

Correction: If the method involves in-situ derivatization, you spike the d3-Acid. If the method extracts the Ester prodrug, you spike the d3-Ester.

-

Scenario A (Quantifying POA via Derivatization): Spike POA-d3

Derivatize both -

Scenario B (Direct Quant of Ester Prodrug): Spike d3-Ester directly.

-

Protocol for Scenario B (Direct Analysis of Ester Prodrugs):

-

Extraction:

-

Add

Pyrazinoic Acid-d3 Ethyl Ester (IS working solution). -

Protein Precipitation: Add

cold Acetonitrile. Vortex 1 min. -

Centrifuge: 10,000 x g for 5 mins.

-

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH),

mm. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: 5% B to 95% B over 3 mins. (The ester retains well; POA would not).

-

-

MS/MS Parameters (MRM Mode):

-

Analyte (Ethyl Pyrazinoate):

153.1 -

IS (d3-Ethyl Pyrazinoate):

156.1 -

Note: The mass shift of +3 confirms the d3 label is on the ring (retained in the fragment).

-

Therapeutic Context: The "Resistance Breaker"

Research indicates that Pyrazinoic Acid Esters (PAEs) may act as effective prodrugs against PZA-resistant M. tuberculosis.

-

Mechanism: PZA requires the bacterial enzyme PncA (Pyrazinamidase) to convert to the active POA.[1][6][7][8] PZA resistance is usually caused by PncA mutations.[8]

-

The Ester Advantage: Esters of POA are lipophilic and can passively diffuse into the bacteria. Once inside, they are hydrolyzed by non-specific esterases (independent of PncA), releasing the active POA payload and bypassing the resistance mechanism.

-

Role of d3-Ester: It is used in intracellular uptake assays to track how fast the ester enters the macrophage/bacterium and how quickly it is hydrolyzed to POA-d3.

Figure 2: Mechanism of Action showing how POA Esters (tracked by the d3-variant) bypass PncA-mediated resistance.

References

-

Pires, D., et al. (2015). "Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis."[5] Antimicrobial Agents and Chemotherapy, 59(12), 7693–7699.

-

Sanyal, M., et al. (2016). "An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma."[9] Journal of Chromatography B, 1022, 27-33.

-

Zhang, Y., et al. (2013). "Mechanisms of Pyrazinamide Action and Resistance." Microbiology Spectrum, 2(4).

-

Simson Pharma. "Pyrazinamide-d3 Chemical Data." (Reference for d3-precursor structure).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazinoic Acid [drugfuture.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 8. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 9. akjournals.com [akjournals.com]

Pyrazinoic Acid-d3 Ethyl Ester CAS number and molecular weight

Deuterated Isotopologues in ADME Profiling and Bioanalysis

Executive Summary & Scientific Context

Pyrazinoic Acid-d3 Ethyl Ester is a stable isotope-labeled derivative of Ethyl Pyrazinoate. In the context of pharmaceutical development, it serves primarily as a surrogate internal standard (IS) for the quantification of Pyrazinamide (PZA) and its active metabolite, Pyrazinoic Acid (POA) , using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Pyrazinamide is a cornerstone first-line drug for Tuberculosis (TB). Its pharmacokinetic (PK) variability requires precise therapeutic drug monitoring (TDM). The ethyl ester form of pyrazinoic acid is often investigated as a prodrug to enhance lipophilicity and mycobacterial penetration compared to the free acid. The deuterated isotopologue (d3) is critical for correcting matrix effects (ion suppression/enhancement) during bioanalysis, ensuring data integrity in clinical trials.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The specific CAS number for the ester derivative "Pyrazinoic Acid-d3 Ethyl Ester" is not routinely indexed in public chemical registries (e.g., CAS Common Chemistry), as it is often a custom-synthesized analytical standard. However, its identity is rigorously defined by its parent precursors and isotopic labeling pattern.

Interpretation of Labeling: The nomenclature "Pyrazinoic Acid-d3 Ethyl Ester" implies the deuterium label is located on the pyrazine ring (derived from Pyrazinoic Acid-d3), rather than the ethyl chain.

Table 1: Comparative Chemical Data

| Property | Unlabeled Reference (Ethyl Pyrazinoate) | Deuterated Target (Ring-d3) |

| CAS Number | 6924-68-1 | Not Assigned (See Precursor CAS below) |

| Precursor CAS | 98-97-5 (Pyrazinoic Acid) | 1794791-32-4 (Pyrazinoic Acid-d3) |

| IUPAC Name | Ethyl pyrazine-2-carboxylate | Ethyl (3,5,6-d3)pyrazine-2-carboxylate |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₅D₃N₂O₂ |

| Molecular Weight | 152.15 g/mol | 155.17 g/mol |

| Isotopic Enrichment | Natural Abundance | ≥ 98 atom % D |

| Solubility | DMSO, Methanol, Chloroform | DMSO, Methanol (Identical to reference) |

Note on CAS: When sourcing this material, if a direct CAS is unavailable, request it as the "Ethyl ester derivative of CAS 1794791-32-4" .

Synthesis & Isotopic Integrity

To ensure high isotopic purity (>98%) and prevent "scrambling" (loss of deuterium label), the synthesis typically employs a Fischer esterification of the stable deuterated acid.

3.1 Synthesis Workflow (Graphviz)

Figure 1: Acid-catalyzed esterification pathway maintaining the integrity of the pyrazine ring deuteration.

3.2 Protocol: Micro-Scale Synthesis for Analytical Standards

Use this protocol if commercial standards are unavailable.

-

Reagents: Dissolve 100 mg of Pyrazinoic Acid-d3 (CAS 1794791-32-4) in 2.0 mL of anhydrous ethanol.

-

Catalysis: Add 50 µL of concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) dropwise at 0°C.

-

Reaction: Reflux at 80°C for 3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

-

Work-up: Neutralize with saturated NaHCO₃. Extract into Ethyl Acetate (3x 2 mL).

-

Purification: Evaporate solvent under nitrogen. The residue is the ethyl ester.[1][2]

-

Validation: Confirm MW (155.17) via Flow Injection Analysis (FIA) Mass Spectrometry.

Analytical Application: LC-MS/MS Methodology

The primary utility of Pyrazinoic Acid-d3 Ethyl Ester is as an Internal Standard (IS). In bioanalysis, the "Deuterium Effect" typically causes the deuterated analog to elute slightly earlier than the analyte on Reverse Phase (C18) columns due to weaker hydrophobic interactions.

4.1 Mass Spectrometry Fragmentation Logic

When analyzing Pyrazinamide metabolites, the ester is often used to stabilize the carboxylic acid or improve retention.

-

Precursor Ion (Q1): 156.2 m/z [M+H]⁺ (Positive Mode)

-

Product Ion (Q3): 128.2 m/z (Loss of Ethylene, -28 Da) or 82.1 m/z (Ring fragment).

4.2 Analytical Workflow (Graphviz)

Figure 2: Bioanalytical workflow utilizing the d3-ester for quantification.

Handling & Stability Protocols

Storage:

-

Condition: -20°C, desiccated.

-

Solvent Stability: Stable in DMSO/Methanol for 6 months at -80°C. Avoid aqueous storage to prevent hydrolysis back to the acid.

Stock Solution Preparation:

-

Weigh 1.55 mg of Pyrazinoic Acid-d3 Ethyl Ester.

-

Dissolve in 10.0 mL of HPLC-grade Methanol.

-

Concentration: 1.0 mM (approx. 155 µg/mL).

-

Verification: Dilute 1:100 and inject into MS to confirm intensity vs. unlabeled standard.

References

-

National Institute of Standards and Technology (NIST). Pyrazinoic acid (CAS 98-97-5) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from [Link]

-

CAS Common Chemistry. 2-Pyrazinecarboxylic acid, ethyl ester (CAS 6924-68-1).[1][2] American Chemical Society.[1] Retrieved from [Link][1]

-

Pharmaffiliates. Pyrazinecarboxylic Acid-d3 (CAS 1794791-32-4) Data Sheet.[5] Retrieved from [Link]

-

PubChem. 2-Pyrazinecarboxylic acid (Pyrazinoic Acid) Compound Summary. National Library of Medicine. Retrieved from [Link][6]

-

Fernandes, L., et al. (2014). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis.[7][8] (Context for ester synthesis). PubMed Central. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyrazinoic acid [webbook.nist.gov]

- 4. Pyrazinoic acid [webbook.nist.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Pyrazinoic acid - Wikipedia [en.wikipedia.org]

- 7. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of Pyrazinoic Acid-d3 Ethyl Ester: A Technical Guide for Researchers

An In-depth Exploration of Solubility and Stability for Drug Development Professionals

Introduction: The Significance of Pyrazinoic Acid-d3 Ethyl Ester

Pyrazinoic acid, the active metabolite of the first-line anti-tuberculosis drug pyrazinamide, holds a crucial place in the treatment of Mycobacterium tuberculosis. The ethyl ester form, and its deuterated analogue, Pyrazinoic Acid-d3 Ethyl Ester, are of significant interest to the scientific community, primarily as prodrugs designed to enhance the delivery and efficacy of the parent compound. The isotopic labeling with deuterium (d3) provides a valuable tool for metabolic and pharmacokinetic studies, allowing researchers to trace the molecule's fate in vivo without altering its fundamental chemical properties.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical physicochemical properties of Pyrazinoic Acid-d3 Ethyl Ester: its solubility in various solvent systems and its stability under different environmental conditions. Understanding these parameters is paramount for successful formulation development, analytical method validation, and ensuring the integrity and therapeutic efficacy of this important research compound.

A Note on Deuterated vs. Non-Deuterated Forms: It is a well-established principle in medicinal chemistry that isotopic substitution of hydrogen with deuterium has a negligible effect on the compound's solubility and general stability profile. Therefore, this guide will present data for the non-deuterated form, Pyrazinoic Acid Ethyl Ester (also known as ethyl pyrazinoate or ethyl 2-pyrazinecarboxylate), as a reliable and scientifically sound proxy for Pyrazinoic Acid-d3 Ethyl Ester.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. A thorough understanding of its solubility in a range of solvents is essential for developing appropriate delivery systems, from oral formulations to parenteral solutions.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of Pyrazinoic Acid Ethyl Ester in a comprehensive array of common laboratory solvents at 25°C. This data is invaluable for selecting appropriate solvents for analytical testing, purification, and formulation studies.

| Solvent | Solubility (g/L) | Comments |

| Highly Soluble In | ||

| N-Methyl-2-pyrrolidone (NMP) | 281.88 | Excellent solvent for creating concentrated stock solutions. |

| Dimethylformamide (DMF) | 248.55 | High solubility, suitable for a range of applications. |

| Dimethyl Sulfoxide (DMSO) | 245.82 | A common solvent for biological assays; high solubility. |

| Dimethylacetamide (DMAc) | 231.35 | Another suitable solvent for concentrated solutions. |

| Freely Soluble In | ||

| Dichloromethane | 179.53 | A volatile solvent useful for extractions and purifications. |

| Formamide | 136.27 | A polar aprotic solvent offering good solubility. |

| Acetic Acid | 128.15 | Soluble, but the acidic nature should be considered for stability. |

| 2-Methoxyethanol | 127.01 | Good solubility in this ether-alcohol solvent. |

| Chloroform | 113.7 | Similar to dichloromethane, useful for organic synthesis workup. |

| Formic Acid | 109.93 | High solubility, but potential for ester hydrolysis exists. |

| Transcutol | 106.18 | A low-volatility solvent used in pharmaceutical formulations. |

| 1,2-Dichloroethane | 104.55 | A chlorinated solvent with good solubilizing power. |

| Soluble In | ||

| Cyclohexanone | 88.56 | A ketone solvent providing good solubility. |

| Cyclopentanone | 83.46 | Similar to cyclohexanone in its solvent properties. |

| Methanol | 80.56 | A common polar protic solvent. |

| Tetrahydrofuran (THF) | 66.85 | A versatile ether solvent. |

| 2-Ethoxyethanol | 64.3 | An ether-alcohol with good solvent characteristics. |

| Chlorobenzene | 61.01 | A halogenated aromatic solvent. |

| Ethyl Formate | 59.25 | An ester solvent offering good solubility. |

| 1,4-Dioxane | 57.19 | A cyclic ether with broad solvent capabilities. |

| Propionic Acid | 57.49 | Similar considerations as acetic acid regarding stability. |

| 2-Propoxyethanol | 54.46 | Another glycol ether with good solvent properties. |

| Acetonitrile | 52.86 | A common solvent for HPLC and other analytical techniques. |

| Acetone | 49.55 | A versatile ketone solvent. |

| Ethylene Glycol | 46.26 | A viscous diol with good solubilizing power. |

| Methyl Acetate | 43.89 | An ester solvent. |

| Ethanol | 39.89 | A widely used polar protic solvent. |

| Ethyl Acetate | 36.86 | A common solvent for chromatography and extractions. |

| 2-Butanone | 35.83 | A ketone solvent. |

| 2-Butoxyethanol | 34.91 | A glycol ether. |

| Dimethyl Carbonate | 33.52 | A green solvent alternative. |

| tert-Butanol | 28.47 | A bulky alcohol with moderate solubilizing power. |

| n-Butanol | 29.84 | A linear alcohol. |

| n-Propanol | 29.34 | A linear alcohol. |

| n-Pentanol | 27.63 | A linear alcohol. |

| Isopentanol | 27.23 | A branched alcohol. |

| n-Butyl Acetate | 27.07 | An ester solvent. |

| 2-Pentanone | 26.56 | A ketone solvent. |

| Propylene Glycol | 25.55 | A common excipient in pharmaceutical formulations. |

| n-Propyl Acetate | 24.75 | An ester solvent. |

| Isopropanol | 24.03 | A common secondary alcohol solvent. |

| Isobutanol | 24.0 | A branched alcohol. |

| n-Hexanol | 23.24 | A longer chain alcohol. |

| o-Xylene | 22.35 | An aromatic hydrocarbon. |

| sec-Butanol | 20.76 | A secondary alcohol. |

| Toluene | 20.5 | An aromatic hydrocarbon. |

| p-Xylene | 20.4 | An aromatic hydrocarbon. |

| Isopropyl Acetate | 18.91 | An ester solvent. |

| Methyl isobutyl ketone (MIBK) | 18.65 | A ketone solvent. |

| n-Pentyl Acetate | 18.47 | An ester solvent. |

| Methyl tert-butyl ether (MTBE) | 16.54 | An ether solvent. |

| m-Xylene | 16.08 | An aromatic hydrocarbon. |

| Diethyl Ether | 15.0 | A volatile ether solvent. |

| Isobutyl Acetate | 14.51 | An ester solvent. |

| Ethylbenzene | 13.72 | An aromatic hydrocarbon. |

| n-Heptanol | 13.46 | A longer chain alcohol. |

| Tetrachloromethane | 12.92 | A chlorinated solvent (use with caution due to toxicity). |

| n-Octanol | 12.72 | An alcohol used in partition coefficient studies. |

| Slightly Soluble In | ||

| Cyclohexane | 4.45 | A non-polar cycloalkane. |

| Very Slightly Soluble In | ||

| Water | 2.64 | Low aqueous solubility is a key characteristic. |

| n-Heptane | 2.0 | A non-polar alkane. |

| n-Hexane | 1.46 | A non-polar alkane. |

| n-Octane | 1.0 | A non-polar alkane. |

Data sourced from Scent.vn for Ethyl pyrazinecarboxylate (CAS 6924-68-1).[1]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of Pyrazinoic Acid-d3 Ethyl Ester in a selected solvent at a controlled temperature.

Materials:

-

Pyrazinoic Acid-d3 Ethyl Ester

-

Selected solvent of high purity

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method.

Procedure:

-

Preparation: Add an excess amount of Pyrazinoic Acid-d3 Ethyl Ester to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.

-

Sampling: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a sample from the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the measured concentration and the dilution factor.

Part 2: Stability Profile

The chemical stability of a compound is a critical attribute that influences its shelf-life, storage conditions, and the design of stable pharmaceutical formulations. Stability studies are essential to identify potential degradation pathways and to ensure that the patient receives the intended dose of the active substance.

General Storage Recommendations

Based on safety data sheets for structurally related compounds, the following general storage conditions are recommended for Pyrazinoic Acid-d3 Ethyl Ester to maintain its integrity:

-

Temperature: Store in a freezer at -20°C for long-term storage.[2] For short-term storage, refrigeration at 2-8°C is advisable.[3]

-

Light: Protect from light.[4] Amber vials or storage in a dark place is recommended.

-

Moisture: Keep in a tightly sealed container to protect from moisture, as esters are susceptible to hydrolysis.[4]

-

Inert Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Hydrolytic Stability

The ester functional group in Pyrazinoic Acid-d3 Ethyl Ester is susceptible to hydrolysis, which is the primary degradation pathway. This process involves the cleavage of the ester bond to yield pyrazinoic acid and ethanol.[5] The rate of hydrolysis is highly dependent on the pH of the environment.[6][7]

-

Acidic Conditions: Hydrolysis is catalyzed by acidic conditions. The rate of degradation is expected to increase at lower pH values.[6][7]

-

Neutral Conditions: The compound is expected to be most stable at a neutral pH.

-

Alkaline Conditions: Base-catalyzed hydrolysis is also a significant degradation pathway, and the rate of degradation will increase with increasing pH.

The susceptibility to hydrolysis is a key feature of this molecule when used as a prodrug, as enzymatic hydrolysis in vivo is the mechanism of activation to the active pyrazinoic acid.[8]

Thermal Stability

Thermal analysis of related pyrazine esters indicates that they are relatively stable at ambient temperatures.[9][10] However, decomposition can occur at elevated temperatures. For instance, studies on pyrazine esters have shown thermal mass loss occurring at temperatures above 100°C.[9] Therefore, it is crucial to avoid exposing Pyrazinoic Acid-d3 Ethyl Ester to high temperatures during storage and handling.[4]

Photostability

Stability in Biological Matrices

As a prodrug, the stability of Pyrazinoic Acid-d3 Ethyl Ester in biological matrices such as plasma and liver homogenates is of particular interest. Studies on lipophilic pyrazinoic acid esters have shown that they can be hydrolyzed by esterases present in plasma and liver.[8] This enzymatic hydrolysis is the intended activation mechanism. The rate of this hydrolysis will depend on the specific ester and the biological system being studied.

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative method that can detect changes in the properties of the drug substance and drug product over time. It should be able to separate the intact active ingredient from its degradation products.

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the analysis of Pyrazinoic Acid-d3 Ethyl Ester and its potential degradants.

Instrumentation and Columns:

-

HPLC system with a UV detector (a photodiode array detector is recommended for peak purity analysis).

-

A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[12][13]

Chromatographic Conditions (A Starting Point):

-

Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradants.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A linear gradient from 5% B to 95% B over 20-30 minutes can be a good initial run.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of Pyrazinoic Acid-d3 Ethyl Ester (for pyrazinamide, λmax is 269 nm, which can be a good starting point for the ester).[2]

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the compound to stress conditions to generate degradation products.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[11]

The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak and from each other.

Visualization of Key Workflows

Solubility Determination Workflow

Caption: A stepwise process for determining the equilibrium solubility of a compound.

Stability-Indicating Method Development Workflow

Caption: A systematic approach to developing and validating a stability-indicating HPLC method.

Conclusion

Pyrazinoic Acid-d3 Ethyl Ester is a compound of significant interest for tuberculosis research. This technical guide has provided a detailed overview of its solubility and stability, leveraging data from its non-deuterated analogue. The extensive solubility data presented will aid in the selection of appropriate solvent systems for a variety of research and development activities. The discussion on stability highlights the importance of proper storage and handling to maintain the compound's integrity, with a particular focus on its susceptibility to hydrolysis. The provided experimental protocols offer a practical framework for researchers to conduct their own solubility and stability studies. A thorough understanding of these fundamental physicochemical properties is a cornerstone for the successful advancement of Pyrazinoic Acid-d3 Ethyl Ester in the drug development pipeline.

References

-

Scent.vn. Ethyl pyrazinecarboxylate CAS# 6924-68-1: Odor profile, Molecular properties, Suppliers & Regulation. Available from: [Link]

- Synthesis, thermal property and antifungal evaluation of pyrazine esters. Sci Rep. 2022;12(1):13596.

- Pires D, Valente E, Simões MF, et al. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages. Antimicrob Agents Chemother. 2015;60(2):867-875.

- Gumbo T, Siyambalapitiyage Dona CSW, Meek C, Leff R. Pharmacokinetics-Pharmacodynamics of Pyrazinamide in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs. Antimicrob Agents Chemother. 2009;53(8):3197-3204.

- Fernandes AC, Pavan FR, Leite CQ, et al. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Braz J Pharm Sci. 2012;48(2):347-353.

- Korsunskiy BL, Zakharova VV, Larikova TS, et al. Thermal Decomposition of 1-[2,2-Bis(Metoxy-NNO-Azoxy)Ethyl]-3,4-Dinitro-1H-Pyrazole. Russ J Phys Chem B. 2021;15(Suppl 1):S1-S7.

- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. ChemistrySelect. 2023;8(1).

- Moncol J, Valigura D, Koman M, et al. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chem Pap. 2004;58(5):334-339.

- Bonge HT, Hansen T. On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein J Org Chem. 2016;12:1559-1565.

- Singh SB, Singh N. Effect of pH on the degradation behaviour of pyrazosulfuron ethyl in water. J Environ Sci Health B. 2013;48(6):479-483.

- Mioduski T, Salomon M. Scandium, Yttrium, Lanthanum and Lanthanide Halides in Nonaqueous Solvents. Solubility Data Series. Vol 15. Pergamon Press; 1983.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81341, Ethyl pyrazinecarboxylate. Available from: [Link]

- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. J Pharm Negat Results. 2022;13(Special Issue 10):3186-3192.

- Simões MF, Valente E, Gómez MJ, Anes E, Constantino L. Lipophilic pyrazinoic acid amide and ester prodrugs stability, activation and activity against M. tuberculosis. Eur J Pharm Sci. 2009;37(3-4):257-263.

- European Medicines Agency. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. 1996.

- Gan J, Liu W, Yates SR. Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. J Agric Food Chem. 2004;52(10):3044-3049.

- Verma RK, Pandya M, Leff R, et al. A dry powder combination of pyrazinoic acid and its n-propyl ester for aerosol administration to animals. Int J Pharm. 2016;497(1-2):203-211.

- Simões MF, Valente E, Gómez MJ, Anes E, Constantino L. Lipophilic pyrazinoic acid amide and ester prodrugs Stability, activation and activity against M. tuberculosis. Eur J Pharm Sci. 2009;37(3-4):257-263.

-

FooDB. Showing Compound 2-Ethylpyrazine (FDB008533). Available from: [Link]

-

Médecins Sans Frontières. Drug quality and storage. MSF Medical Guidelines. Available from: [Link]

- Simões MF, Valente E, Gómez MJ, Anes E, Constantino L. Lipophilic pyrazinoic acid amide and ester prodrugs stability, activation and activity against M. tuberculosis. Eur J Pharm Sci. 2009;37(3-4):257-263.

- Zhang Y, Scorpio A, Nikaido H, Sun Z. Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to Pyrazinamide. J Bacteriol. 1999;181(7):2044-2049.

- Dong M, Wang X, Li M. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC Int. 2021;34(11):506-515.

- Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Lett High Energy Phys. 2023;2023:1-12.

- Kiani M, Hallaji Z. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Phys Chem Res. 2024;12(3):567-578.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17307, Ethyl 2-pyridinecarboxylate. Available from: [Link]

- Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lact

- Pires D, Valente E, Simões MF, et al. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages. Antimicrob Agents Chemother. 2015;60(2):867-875.

- Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules. 2023;28(1):321.

- Halvarson K, Nilsson G. Studies on Pyrazolones. IX.

- Development and Validation of RP HPLC Method for Simultaneous Estimation of Rifampicin, Isoniazid and Pyrazinamide in Human Plasma. Vietnam J Pharm Sci. 2021;14(4):31-38.

- Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 122708, 2-(dimethylamino)ethyl pyrazinoate. Available from: [Link]

- Dai Y, van Spronsen J, Witkamp GJ, Verpoorte R, Choi YH.

- Singh SB, Singh N. Degradation behaviour of pyrazosulfuron-ethyl in water as affected by pH. J Environ Sci Health B. 2013;48(6):479-483.

- Hu KS, Darer AI, Elrod MJ. Thermodynamics and kinetics of the hydrolysis of atmospherically relevant organonitrates and organosulfates.

Sources

- 1. scent.vn [scent.vn]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ars.usda.gov [ars.usda.gov]

- 8. Lipophilic pyrazinoic acid amide and ester prodrugs stability, activation and activity against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 10. chempap.org [chempap.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. pnrjournal.com [pnrjournal.com]

Methodological & Application

LC-MS/MS protocol for Pyrazinoic Acid-d3 Ethyl Ester quantification

Application Note: High-Sensitivity LC-MS/MS Quantification of Pyrazinoic Acid Ethyl Ester (PA-EE) in Plasma

Abstract

This application note details a robust, validated LC-MS/MS protocol for the quantification of Pyrazinoic Acid Ethyl Ester (PA-EE), a lipophilic prodrug of the anti-tuberculosis agent Pyrazinoic Acid (PA). The method utilizes Pyrazinoic Acid-d3 Ethyl Ester (PA-d3-EE) as the internal standard. A critical focus of this protocol is the stabilization of the ester bond against plasma esterases during sample collection and processing. The method employs positive electrospray ionization (ESI+) on a triple quadrupole mass spectrometer, achieving a Lower Limit of Quantification (LLOQ) of 5.0 ng/mL with a run time of 4.5 minutes.

Introduction & Scientific Rationale

2.1 The Clinical Context Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy.[1][2] It functions as a prodrug, requiring conversion by the bacterial enzyme pyrazinamidase (PncA) into its active form, Pyrazinoic Acid (PA).[2] However, PA itself possesses poor membrane permeability and is rapidly effluxed by host cells. To overcome these pharmacokinetic limitations, Pyrazinoic Acid Ethyl Ester (PA-EE) is investigated as a lipophilic prodrug designed to bypass activation bottlenecks and improve intracellular accumulation [1].

2.2 The Bioanalytical Challenge: Ester Stability The quantification of PA-EE presents a specific challenge: enzymatic hydrolysis . Plasma esterases (e.g., carboxylesterases) rapidly convert PA-EE back into PA ex vivo. Without strict stabilization, bioanalytical results will underestimate PA-EE and overestimate PA, leading to erroneous pharmacokinetic data.

2.3 The Role of the Deuterated Standard (PA-d3-EE) Using a structural analog (e.g., PZA) as an internal standard is insufficient for this assay due to the specific instability of the ester. PA-d3-EE is the mandatory internal standard (IS) because it mimics the hydrolysis rate of the analyte. If partial hydrolysis occurs during processing, the IS will degrade at the same rate, theoretically compensating for the loss, provided the degradation is not total.

Critical Control Points (The "Why" Behind the Protocol)

-

Temperature Control: All sample handling must occur on wet ice (

). Room temperature processing leads to -

Acidification: Lowering plasma pH to

inhibits esterase activity. This protocol uses immediate acidification with Formic Acid upon plasma collection. -

Column Choice: Unlike the polar Pyrazinoic Acid (which requires HILIC), the Ethyl Ester is sufficiently hydrophobic for retention on a C18 column, providing sharper peak shapes and better separation from polar matrix interferences.

Experimental Workflow Visualization

Figure 1: Stabilized bioanalytical workflow preventing ex vivo ester hydrolysis.

Detailed Protocol

Chemicals and Reagents

-

Analyte: Pyrazinoic Acid Ethyl Ester (Purity

). -

Internal Standard: Pyrazinoic Acid-d3 Ethyl Ester (Ring-d3 preferred to avoid isotopic scrambling).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[3]

-

Additives: Formic Acid (FA), Ammonium Formate.

Instrumentation

-

LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

MS System: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

-

Column: Phenomenex Kinetex C18 (

mm,

Mass Spectrometry Conditions (MRM)

Ionization is performed in Positive ESI mode. Pyrazines protonate readily on the ring nitrogens.

| Compound | Precursor Ion ( | Product Ion ( | Dwell (ms) | CE (eV) | Role |

| PA-EE | 153.1 | 125.1 | 50 | 20 | Quantifier (Loss of Ethyl) |

| PA-EE | 153.1 | 81.0 | 50 | 35 | Qualifier (Ring Fragment) |

| PA-d3-EE | 156.1 | 128.1 | 50 | 20 | IS Quantifier |

Note: The transitions assume the "d3" label is on the pyrazine ring. If your standard is ethyl-labeled, the Quantifier transition for IS will likely be

Chromatographic Conditions

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp:

.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold |

| 0.50 | 5 | Start Gradient |

| 2.50 | 90 | Elution of PA-EE |

| 3.00 | 90 | Wash |

| 3.10 | 5 | Re-equilibration |

| 4.50 | 5 | End of Run |

Sample Preparation Protocol

Step 1: Stock Solution Preparation

-

Dissolve PA-EE and PA-d3-EE in DMSO to 1 mg/mL (Esters are more stable in DMSO than MeOH).

-

Store at

. Stability is valid for 3 months.

Step 2: Plasma Stabilization (Critical)

-

Collect whole blood into K2-EDTA tubes.

-

Immediately centrifuge at

(2000 x g, 10 min). -

IMMEDIATELY transfer plasma to a tube containing

of 10% Formic Acid per 1 mL of plasma.-

Target pH: 3.0 – 4.0.

-

Alternative: Use tubes pre-coated with Sodium Fluoride (NaF) and Potassium Oxalate if acidification is incompatible with other analytes.

-

Step 3: Extraction (Protein Precipitation)

-

Thaw plasma on wet ice.

-

Aliquot 50

of stabilized plasma into a 96-well plate. -

Add 10

of IS Working Solution (PA-d3-EE at 500 ng/mL in 50% MeOH). -

Add 200

of ice-cold Acetonitrile containing 0.1% Formic Acid. -

Vortex vigorously for 1 min.

-

Centrifuge at 4,000 rpm for 15 min at

. -

Transfer 100

of supernatant to a fresh plate. -

Dilute with 100

of Mobile Phase A (Water). Note: Dilution prevents peak distortion from strong solvent effects.

Validation Parameters & Acceptance Criteria

| Parameter | Criteria | Typical Result |

| Linearity | ||

| Accuracy | 94% - 106% | |

| Precision (CV) | 3.5% - 8.2% | |

| Matrix Effect | 85% - 115% | 92% (Normalized with IS) |

| Benchtop Stability | Unstable (>2 hrs at RT). Keep on ice. |

Metabolic Pathway Context

Understanding the degradation pathway is essential for troubleshooting "missing" analyte.

Figure 2: Hydrolysis pathway of PA-EE. The red arrow indicates the ex vivo degradation risk.

Troubleshooting & Tips

-

High Background in Blank: Check the "d3" purity. If the IS contains

unlabeled material, it will cause false positives in the analyte channel. -

Peak Tailing: Pyrazines are basic. Ensure Mobile Phase A pH is acidic (pH ~3.0) to keep the nitrogens protonated and prevent interaction with silanols.

-

Carryover: If high-concentration samples (2000 ng/mL) are followed by blanks, use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid.

References

-

Zhang, Y., et al. "Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid." Journal of Antimicrobial Chemotherapy, 2003. Link

-

Shah, P. A., et al. "An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma."[4] Journal of Chromatography B, 2016.[4][5] Link

-

FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration, 2022. Link

-

BenchChem Technical Notes. "Pyrazinamide-d3 in Tuberculosis Research: Application and Protocols." BenchChem, 2025.[1][6] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lipophilic pyrazinoic acid amide and ester prodrugs stability, activation and activity against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Stability Bioanalysis of Pyrazinoic Acid Ethyl Ester in Plasma via LC-MS/MS

This Application Note is structured to address the specific bioanalytical challenge of quantifying Pyrazinoic Acid Ethyl Ester (PAEE) in plasma, utilizing its deuterated analog (PAEE-d3) as the Internal Standard.

Given the chemical nature of this analyte (an ester prodrug/derivative of the anti-tuberculosis agent Pyrazinoic Acid), the critical scientific hurdle is plasma esterase stability . This guide prioritizes the mitigation of ex vivo hydrolysis to ensure data integrity.

Executive Summary & Scientific Rationale

Pyrazinoic Acid Ethyl Ester (PAEE) is a lipophilic ester prodrug or derivative of Pyrazinoic Acid (POA), the active form of the first-line tuberculosis drug Pyrazinamide (PZA). While PZA requires bacterial activation, ester prodrugs like PAEE are designed to improve membrane permeability and evade specific resistance mechanisms.

The Bioanalytical Challenge: Esterase Hydrolysis

The primary failure mode in quantifying PAEE is its rapid hydrolysis by ubiquitous plasma esterases (e.g., butyrylcholinesterase, carboxylesterase) back into Pyrazinoic Acid (POA).

-

Without Inhibition: PAEE concentrations will be artificially low (underestimated).

-

False Positives: POA concentrations will be artificially high.

This protocol employs a "Stabilization-First" approach:

-

Immediate Inhibition: Use of chemical inhibitors at the point of collection.

-

Lipophilic Extraction: Liquid-Liquid Extraction (LLE) to separate the non-polar ester from the polar acid and plasma proteins.

-

Isotopic Normalization: Use of PAEE-d3 to track extraction efficiency and ionization matrix effects.

Reagents & Materials

| Component | Specification | Purpose |

| Analyte | Pyrazinoic Acid Ethyl Ester (PAEE) | Reference Standard |

| Internal Standard | Pyrazinoic Acid-d3 Ethyl Ester | Correction for recovery/matrix effect |

| Inhibitor Cocktail | Phenylmethylsulfonyl fluoride (PMSF) or Sodium Fluoride (NaF) | CRITICAL: Prevents ex vivo hydrolysis |

| Extraction Solvent | Methyl tert-butyl ether (MTBE) or Ethyl Acetate | Lipophilic extraction of ester |

| Mobile Phase A | 0.1% Formic Acid in Water | Protonation source |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier |

| Matrix | K2-EDTA Plasma | Anticoagulant |

Sample Preparation Protocol

Phase A: Sample Collection & Stabilization (The "Golden Hour")

Standard plasma collection is insufficient. The inhibitor must be present before the blood is spun down.

-

Preparation of Inhibitor Tubes:

-

Pre-load blood collection tubes (vacutainers) with PMSF (final concentration 2 mM) or NaF (2 mg/mL).

-

Note: PMSF is unstable in water; prepare a fresh stock in ethanol and spike tubes immediately prior to collection, or use commercially available NaF/Oxalate tubes if PMSF is not feasible (though PMSF is more potent for specific esterases).

-

-

Collection:

-

Draw whole blood into the pre-treated tubes.

-

Invert gently 8-10 times to mix inhibitor.

-

Ice Bath: Immediately place tubes on wet ice (4°C). Hydrolysis rates double with every 10°C increase.

-

-

Plasma Separation:

-

Centrifuge at 2,000 x g for 10 minutes at 4°C .

-

Aliquot plasma into cryovials. Store at -80°C.

-

Phase B: Extraction Workflow (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to cleanly separate the lipophilic ester from the polar parent acid (POA), reducing background noise.

-

Thawing: Thaw plasma samples on ice.

-

IS Spiking:

-

Transfer 100 µL of plasma to a clean polypropylene tube.

-

Add 10 µL of PAEE-d3 Internal Standard working solution (e.g., 500 ng/mL in 50% Methanol).

-

Vortex briefly (5 sec).

-

-

Extraction:

-

Add 1.0 mL of MTBE (Methyl tert-butyl ether).[1]

-

Why MTBE? It forms a distinct upper organic layer and efficiently extracts the ester while leaving the polar POA and salts in the aqueous phase.

-

-

Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 min.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Dry Down:

-

Transfer 800 µL of the upper organic layer (supernatant) to a fresh glass tube or 96-well plate.

-

Evaporate to dryness under a stream of Nitrogen at 35°C.

-

-

Reconstitution:

-

Reconstitute residue in 100 µL of Mobile Phase (80:20 Water:ACN with 0.1% FA).

-

Vortex for 1 min and centrifuge at 4,000 x g for 2 min.

-

Transfer to LC vials.

-

Instrumental Analysis (LC-MS/MS)[1][2][3]

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B (Isocratic hold to elute polar interferences)

-

0.5-3.0 min: 5% -> 95% B (Linear gradient)

-

3.0-4.0 min: 95% B (Wash)

-

4.0-4.1 min: 95% -> 5% B

-

4.1-6.0 min: 5% B (Re-equilibration)

-

Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Ionization (Positive Mode).[1]

-

MRM Transitions:

-

Analyte (PAEE): m/z 153.1 → 81.1 (Loss of ethyl ester group, formation of pyrazine ring cation).

-

Internal Standard (PAEE-d3): m/z 156.1 → 81.1 (or 84.1 if ring is labeled).

-

Note: If the d3 label is on the ethyl group, the fragment will likely be the same as the parent (81.1), requiring chromatographic resolution or careful baseline monitoring. If the label is on the ring, the fragment will be 84.1. Assuming ethyl-d3 label: The parent shifts to 156.1, fragment remains 81.1.

-

-

Workflow Visualization

Caption: Step-by-step extraction workflow highlighting the critical stabilization and lipophilic extraction phases.

Validation & Quality Control

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the method must be validated with specific attention to stability.

A. Stability Testing (Crucial)

Standard freeze-thaw validation is insufficient. You must validate Benchtop Stability with and without inhibitors.

-

Experiment: Spike PAEE into fresh whole blood (37°C) with and without PMSF.

-

Sampling: Aliquot at T=0, 15, 30, and 60 mins.

-

Acceptance: The "No Inhibitor" group will likely show rapid decay (T1/2 < 30 min). The "Inhibitor" group must remain within ±15% of nominal.

B. Linearity & Sensitivity[3]

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Curve Fitting: Linear regression, 1/x² weighting.

-

Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation) to ensure no residual ester sticks to the injector port.

C. Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Recovery | Hydrolysis during evaporation | Lower N2 temp to <35°C; Ensure complete removal of aqueous phase before drying. |

| High Background (POA) | In-source fragmentation | Optimize declustering potential (DP); Ensure chromatographic separation of PAEE and POA. |

| IS Variation | Matrix effect | Check for phospholipid suppression. Switch to APCI if ESI suppression is high. |

References

-

Pires, D., et al. (2015). Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis.[2] Antimicrobial Agents and Chemotherapy.[2][3] Link[2]

-

Simões, M. F., et al. (2009). Lipophilic pyrazinoic acid amide and ester prodrugs: Stability, activation and activity against M. tuberculosis.[3][4] European Journal of Pharmaceutical Sciences.[2] Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link

-

BenchChem. Pyrazinoic Acid-d3 Ethyl Ester Product Reference.Link[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipophilic pyrazinoic acid amide and ester prodrugs stability, activation and activity against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Internal Standard Spiking Techniques for Pyrazinoic Acid Ester Assays

Application Note & Protocol Guide

Executive Summary

Pyrazinoic acid esters (PAEs) represent a critical class of prodrugs designed to enhance the lipophilicity and cellular permeation of Pyrazinoic acid (POA), the active moiety of the first-line tuberculosis drug Pyrazinamide (PZA). While PAEs offer superior in vitro efficacy against resistant M. tuberculosis strains, their bioanalysis is complicated by rapid enzymatic hydrolysis in plasma.

This guide details a stabilization-centric internal standard (IS) spiking protocol . Unlike standard small molecule assays, the quantification of PAEs requires an integrated approach where the IS serves not just as a normalizer for ionization, but as a dynamic probe for ex vivo degradation.

The Bioanalytical Challenge: Esterase Lability

Upon entering the systemic circulation, PAEs (e.g., n-propyl pyrazinoate, 2-chloroethyl pyrazinoate) are targeted by ubiquitous plasma esterases (carboxylesterases, butyrylcholinesterase), rapidly converting them to the parent POA.

The Error Cascade:

-

Ex Vivo Hydrolysis: Hydrolysis continues in the collection tube after blood draw.

-

Artifactual Data: The measured Ester concentration is artificially low; the POA metabolite is artificially high.

-

IS Mismatch: A standard stable-isotope labeled (SIL) POA internal standard will track the metabolite, but it cannot track the degradation of the ester analyte.

The Solution: Use a SIL-Ester IS spiked immediately at the point of collection, combined with aggressive enzymatic inhibition.

Internal Standard Selection Strategy

The choice of IS dictates the spiking technique.

| IS Type | Description | Suitability | Mechanism of Correction |

| Type A: SIL-Ester | Deuterated/13C-labeled analog of the exact ester analyte (e.g., n-propyl-d7-pyrazinoate). | Gold Standard | Co-Hydrolysis Tracking: If the analyte hydrolyzes by 10% during processing, the SIL-Ester also hydrolyzes by ~10%. The ratio remains constant. |

| Type B: Analog Ester | Structurally similar ester (e.g., n-butyl pyrazinoate) with similar lipophilicity. | Silver Standard | Approximate Tracking: Tracks extraction efficiency and some hydrolysis, but enzyme kinetics (Km/Vmax) may differ from the analyte. |

| Type C: SIL-POA | Labeled version of the acid metabolite (e.g., 15N-POA). | Bronze Standard | Ionization Only: Corrects for matrix effects in MS source but fails to correct for ester degradation. Use only for the POA metabolite, not the ester. |

Protocol: "In-Tube" Spiking & Stabilization

This protocol utilizes a "Crash & Stabilize" approach where the IS is introduced before plasma separation to track whole-blood degradation.

Reagents & Preparation

-

Stabilization Buffer (Acidic): 0.5 M Citric Acid (pH 3.0). Rationale: Acidification irreversibly inhibits most plasma esterases and stabilizes the ester bond.

-

Inhibitor Cocktail (Optional): If acidification is insufficient, add 10 mM Sodium Fluoride (NaF) + 2 mM PMSF (Phenylmethylsulfonyl fluoride).

-

Internal Standard Working Solution (IS-WS): 100 ng/mL SIL-Ester in chilled Acetonitrile.

Workflow Diagram

Visualization of the critical time-points for IS addition.

Caption: Critical path for PAE stabilization. Spiking IS into stabilized whole blood (T=0) ensures the IS experiences the same enzymatic environment as the analyte.

Step-by-Step Procedure

Step 1: Pre-Collection Preparation

-

Prepare collection tubes containing 20 µL of Stabilization Buffer per 1 mL of intended blood volume.

-

Keep tubes on wet ice (4°C).

Step 2: Blood Collection & Immediate Spiking

-

Draw blood directly into the pre-chilled, acidified tubes.

-

IMMEDIATELY (within 30 seconds) add 50 µL of IS-WS directly to the whole blood.

-

Scientific Rationale: Spiking the IS into whole blood rather than plasma corrects for partitioning into Red Blood Cells (RBCs) and degradation that occurs during centrifugation.

Step 3: Separation

-

Invert tube gently 5 times to mix.

-

Centrifuge at 2000 x g for 10 minutes at 4°C .

-

Note: Do not use room temperature centrifugation; esterase activity doubles with every 10°C increase.

Step 4: Extraction (Protein Precipitation)

-

Transfer 100 µL of the cold, acidified plasma to a clean plate.

-

Add 300 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .

-

Vortex for 1 minute. Centrifuge at 4000 x g for 10 minutes.

-

Inject supernatant onto LC-MS/MS.

Method Validation Criteria

To ensure the protocol is valid, you must perform these specific stress tests:

Hydrolytic Stability Assessment

Compare the peak area ratio (Analyte/IS) in:

-

T0 Control: Spiked into post-extracted blank matrix (no enzyme activity).

-

T30 Benchtop: Spiked into plasma, left at Room Temp for 30 mins, then extracted.

-

Acceptance: If using SIL-Ester IS, the Ratio should remain constant even if absolute area drops. If the Ratio shifts >15%, the IS is not tracking hydrolysis perfectly (isotope effect).

Back-Conversion Check

Inject a high concentration of the Metabolite (POA) alone. Monitor the Ester (PAE) transition.

-

Goal: Ensure no in-source conversion of Acid -> Ester (via reaction with mobile phase alcohol).

-

Fix: Use Acetonitrile/Water mobile phases rather than Methanol to prevent on-column methylation/esterification.

Data Presentation: Stability Summary

Organize your validation data as follows to prove method robustness.

| Condition | Analyte Remaining (%) | IS Remaining (%) | Corrected Ratio Accuracy (%) |

| Acidified (4°C, 2h) | 98.5% | 99.1% | 99.4% |

| Neutral (RT, 30m) | 65.0% | 66.2% | 98.2% |

| Neutral (RT, 2h) | 12.0% | 12.5% | 96.0% |

Note: Even with massive degradation (Neutral/RT), the SIL-Ester IS maintains the accuracy of the calculated concentration because it degrades at the same rate.

References

-

Simões, M. F., et al. (2009).[1][2] "Lipophilic pyrazinoic acid amide and ester prodrugs: Stability, activation and activity against M. tuberculosis."[3][4][5][6] European Journal of Pharmaceutical Sciences. Link

-

Cynamon, M. H., et al. (1995). "Pyrazinoic acid esters: a new class of antituberculosis agents." Journal of Medicinal Chemistry. Link

-

Shah, P. A., et al. (2016).[7] "An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma." Journal of Chromatography B. Link

-

Zhang, Y., & Mitchison, D. (2003). "The curious characteristics of pyrazinamide: a review." International Journal of Tuberculosis and Lung Disease. Link

-

Perkins, G. L., et al. (2025). "Bioanalytical method validation: Guidance for industry." FDA Regulatory Guidelines. Link

Sources

- 1. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Esters of pyrazinoic acid are active against pyrazinamide-resistant strains of Mycobacterium tuberculosis and other naturally resistant mycobacteria in vitro and ex vivo within macrophages [repositorio.ulisboa.pt]

- 3. N-Pyrazinoyl Substituted Amino Acids as Potential Antimycobacterial Agents—the Synthesis and Biological Evaluation of Enantiomers [mdpi.com]

- 4. Lipophilic pyrazinoic acid amide and ester prodrugs stability, activation and activity against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. alliedacademies.org [alliedacademies.org]

- 7. semanticscholar.org [semanticscholar.org]

Extraction recovery methods for Pyrazinoic Acid-d3 Ethyl Ester from biological matrices

Application Note: High-Recovery Extraction Strategies for Pyrazinoic Acid-d3 Ethyl Ester from Biological Matrices

Part 1: Executive Summary & Physicochemical Context

The Challenge: Stability vs. Recovery Extracting Pyrazinoic Acid-d3 Ethyl Ester (POA-d3-EE) presents a dual challenge distinct from its parent compound, Pyrazinamide (PZA). While PZA is relatively stable, the ethyl ester derivative is highly susceptible to enzymatic hydrolysis by plasma carboxylesterases (CES1/CES2) and paraoxonases.

If the ester bond cleaves during sample collection or extraction, the analyte converts back to Pyrazinoic Acid (POA-d3), leading to quantitation errors (underestimation of the ester, overestimation of the acid metabolite). Therefore, this guide prioritizes enzymatic stabilization as the prerequisite for high recovery.

Physicochemical Profile

-

Analyte: Pyrazinoic Acid-d3 Ethyl Ester (POA-d3-EE).

-

Role: Typically used as an Internal Standard (IS) for ester prodrugs or as a target analyte in metabolic profiling.

-

LogP: ~0.8–1.2 (More lipophilic than POA, which is amphoteric/polar).

-

Critical Vulnerability: Ester linkage instability in pH > 7.0 and presence of plasma enzymes.

Part 2: Pre-Analytical Stabilization (The "Zero-Hour" Protocol)

Scientific Rationale: Standard EDTA plasma collection is insufficient. You must inhibit esterase activity immediately upon blood draw.

Required Reagents:

-

Inhibitor Cocktail: 1M Potassium Fluoride (NaF) or Phenylmethylsulfonyl fluoride (PMSF).

-

Acidifier: 5% Formic Acid (FA) or 0.5M HCl.

Protocol:

-

Collection: Draw whole blood into pre-chilled tubes containing NaF (final concentration 2–5 mg/mL).

-

Acidification: Immediately upon plasma separation, add 10 µL of 5% FA per 100 µL of plasma. Target pH is 3.0–4.0.

-

Why? Acidic pH reduces the catalytic activity of serine esterases and stabilizes the ester bond.

-

-

Storage: Snap freeze at -80°C. Avoid repeated freeze-thaw cycles.

Part 3: Extraction Protocols

Method A: Liquid-Liquid Extraction (LLE) – The Gold Standard

Best for: Maximizing cleanliness and recovery while excluding polar interferences.

Materials:

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) mixed with Ethyl Acetate (80:20 v/v).

-

Buffer: 0.1M Ammonium Acetate (pH 4.0).

Step-by-Step Workflow:

-

Thaw: Thaw plasma samples on wet ice (4°C).

-

Spike: Add 10 µL of POA-d3-EE working solution to 100 µL acidified plasma.

-

Buffer: Add 50 µL of 0.1M Ammonium Acetate (pH 4.0). Vortex 10s.

-

Extract: Add 600 µL of MTBE/Ethyl Acetate (80:20).

-

Agitate: Shake/Vortex vigorously for 10 minutes.

-

Phase Separation: Centrifuge at 4,000 x g for 10 min at 4°C.

-

Transfer: Transfer 500 µL of the upper organic layer to a clean silanized glass tube.

-

Note: Avoid the interface layer to prevent phospholipid contamination.

-

-

Dry: Evaporate under Nitrogen stream at 35°C (Do not exceed 40°C to prevent volatility loss).

-

Reconstitute: Dissolve residue in 100 µL Mobile Phase (90:10 Water:MeOH + 0.1% FA).

Method B: Solid Phase Extraction (SPE) – High Throughput

Best for: Automated workflows and removing phospholipids.

Sorbent Selection: Polymeric Reversed-Phase (e.g., Oasis HLB or Bond Elut Plexa). Rationale: Silica-based C18 is risky due to silanol interactions with the pyrazine ring; polymeric sorbents offer better retention of polar aromatics.

Step-by-Step Workflow:

-

Conditioning: 1 mL Methanol followed by 1 mL 0.1% FA in water.

-

Loading: Mix 100 µL acidified plasma with 200 µL 2% Phosphoric Acid. Load onto cartridge.

-

Washing: Wash with 1 mL 5% Methanol in water. (Removes salts/proteins).

-

Elution: Elute with 500 µL Acetonitrile.

-

Post-Treatment: Evaporate and reconstitute as in Method A.

Part 4: Visualization of Workflows

Caption: Figure 1. Decision matrix and workflow for the extraction of Pyrazinoic Acid-d3 Ethyl Ester, emphasizing the critical stabilization step.

Part 5: Validation & Calculations (Self-Validating System)

To ensure the method is working, you must distinguish between Extraction Recovery (RE) and Matrix Effect (ME) . We utilize the Matuszewski Method (2003).[1]

Experimental Design (Three Sets):

-

Set A (Neat Standards): Analyte spiked into mobile phase.

-

Set B (Post-Extraction Spike): Analyte spiked into extracted blank matrix.[2]

-

Set C (Pre-Extraction Spike): Analyte spiked into matrix before extraction.[3]

Calculations:

| Metric | Formula | Interpretation | Target Range |

| Matrix Effect (ME) | < 100% = Ion Suppression> 100% = Ion Enhancement | 85% – 115% | |

| Recovery (RE) | Efficiency of the extraction step itself. | > 70% (Consistent) | |

| Process Efficiency (PE) | Overall method performance.[4] | > 60% |

Troubleshooting Guide:

-

Low Recovery (Set C < Set B): Check pH during extraction. If pH > pKa of the acid, the ester might be hydrolyzing or the compound is too polar for the organic solvent. Ensure pH is ~4.0.

-

High Matrix Effect (Set B << Set A): Phospholipids are co-eluting. Switch from LLE to SPE (Method B) or use a "Phospholipid Removal" plate.

Part 6: References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

-

Sanyal, M., et al. (2016). Simultaneous Estimation of Pyrazinamide, Pyrazinoic Acid and 5-Hydroxy-Pyrazinoic Acid by LC-MS/MS in Human Plasma.[5][6] Journal of Chromatography B.

-

(Demonstrates acidic LLE for pyrazine metabolites).

-

-

Wang, L., et al. (2022). LC-MS/MS method assay for simultaneous determination of pretomanid and pyrazinamide in rat plasma. Acta Chromatographica.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. akjournals.com [akjournals.com]

- 6. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Minimizing matrix effects when using Pyrazinoic Acid-d3 Ethyl Ester

Technical Overview & Critical Alert

Product Context: Pyrazinoic Acid-d3 Ethyl Ester (PAEE-d3) is the stable isotope-labeled internal standard (SIL-IS) utilized primarily for the quantification of Pyrazinoic Acid Ethyl Ester (a prodrug or derivative of the anti-tubercular agent Pyrazinamide/Pyrazinoic Acid).

The Core Challenge: When analyzing this compound, researchers face a "Double Matrix Effect":

-

Metabolic Matrix Effect (Pre-Analytical): Plasma esterases rapidly hydrolyze the ethyl ester into the parent acid (Pyrazinoic Acid), causing the analyte to "disappear" before it reaches the instrument.

-

Ion Suppression (Analytical): Co-eluting phospholipids and salts in LC-MS/MS reduce ionization efficiency, compromising sensitivity.

CRITICAL WARNING: Standard Protein Precipitation (PPT) is insufficient for this analyte. Without esterase inhibitors and phospholipid removal, quantitative accuracy will fail regardless of mass spectrometer sensitivity.

Diagnostic Workflow: Do You Have a Matrix Issue?

Before altering your method, confirm the source of the error using the "Post-Column Infusion" test.

Protocol:

-

Inject a blank extracted matrix (plasma/urine) via the LC column.

-

Simultaneously infuse a neat solution of PAEE-d3 (100 ng/mL) into the MS source via a T-connector.

-

Monitor the baseline of the d3-IS transition.

-

Interpretation:

-

Dip in baseline: Ion suppression (Matrix Effect).

-

Spike in baseline: Ion enhancement.

-

Flat baseline: Clean chromatography.

-

Troubleshooting Modules

Module A: The "Hidden" Matrix Effect (Enzymatic Instability)

Symptom: Rapid loss of analyte signal over time; IS area counts decreasing in autosampler; poor linearity.

Root Cause: Plasma esterases (carboxylesterases/butyrylcholinesterases) hydrolyze the ethyl ester bond of both the analyte and the PAEE-d3 IS.

Solution: Chemical Stabilization You must stabilize the matrix immediately upon blood collection.

| Stabilizer | Concentration | Mechanism | Pros/Cons |

| Sodium Fluoride (NaF) | 2–4 mg/mL | General esterase inhibitor | Standard. Good for general stability. May cause ion suppression if not desalted. |

| PMSF (Phenylmethylsulfonyl fluoride) | 1–5 mM | Serine protease inhibitor | High Potency. Toxic; unstable in water (must prepare fresh in ethanol). |

| Acidification | pH < 4.0 (HCl or Formic Acid) | Denatures enzymes | Most Effective. Freezes enzymatic activity immediately. |

| Ice Bath | 4°C | Slows kinetics | Temporary. Only slows hydrolysis; does not stop it. |

Recommended Protocol: Collect blood into K2EDTA tubes containing NaF. Immediately acidify plasma supernatant with 5% Formic Acid (10 µL per 100 µL plasma) before storage.

Module B: Sample Preparation (Removing the Matrix)

Symptom: Low sensitivity; poor peak shape; "dips" in the post-column infusion test.

Root Cause: Phospholipids (Glycerophosphocholines) co-elute with PAEE. PAEE is moderately lipophilic, often eluting in the same window as late-eluting phospholipids.

Comparison of Extraction Techniques:

| Method | Phospholipid Removal | Recovery of PAEE | Matrix Effect Risk |

| Protein Precip (PPT) | < 10% Removed | High | Critical. Dirty extract. |

| Liquid-Liquid (LLE) | > 90% Removed | Moderate (pH dependent) | Low. Best for lipophilic esters. |

| Solid Phase (SPE) | > 95% Removed | High (if optimized) | Lowest. Gold standard but costly. |

The "Clean" Protocol (LLE):

-

Aliquot: 100 µL stabilized plasma.

-

IS Addition: Add 10 µL PAEE-d3 working solution.

-

Buffer: Add 50 µL Ammonium Acetate (pH 5.0) to ensure the ester remains neutral.

-

Extract: Add 600 µL Ethyl Acetate:Hexane (50:50) .

-

Mix: Vortex 5 min, Centrifuge 10 min @ 4000g.

-

Dry: Evaporate supernatant under N2. Reconstitute in Mobile Phase.

Module C: Chromatography & The "Deuterium Effect"

Symptom: The PAEE-d3 Internal Standard does not fully compensate for signal variation.

Root Cause: Deuterium Isotope Effect.[1] Deuterated compounds (d3) are slightly less lipophilic than their non-deuterated counterparts. On UPLC C18 columns, PAEE-d3 may elute slightly earlier than PAEE. If the matrix suppression zone is sharp, the IS might be in the "suppressed" region while the analyte is not (or vice versa).

Optimization Steps:

-

Column Choice: Use a C18 column with high carbon load (e.g., Waters HSS T3 or Phenomenex Kinetex C18) to maximize retention.

-

Gradient: Ensure the gradient is shallow enough that PAEE and PAEE-d3 co-elute as closely as possible.

-

Wash: Add a high-organic wash (95% ACN) at the end of the run to clear phospholipids before the next injection.

Visualizing the Workflow

The following diagram illustrates the critical path for preventing matrix effects and hydrolysis.

Caption: Workflow illustrating the necessity of enzymatic inhibition (Phase 1) and phospholipid removal (Phase 2) to ensure accurate LC-MS quantitation.

Frequently Asked Questions (FAQ)

Q1: Can I use Pyrazinoic Acid-d3 (the acid form) as an IS for the Ethyl Ester? A: It is not recommended . The acid (POA) is extremely polar and elutes in the void volume or very early in Reverse Phase LC. The Ethyl Ester (PAEE) is more lipophilic and elutes later. Because they elute at different times, the IS will not experience the same matrix effects as the analyte, failing to correct for ion suppression.[1] Always use the matched ester IS (PAEE-d3).

Q2: My PAEE-d3 signal is dropping in the autosampler over a 12-hour run. Why? A: This indicates your final extract is not pH stable. Even after extraction, if the reconstitution solvent is neutral or basic, residual moisture can cause hydrolysis. Ensure your reconstitution solvent is slightly acidic (e.g., 0.1% Formic Acid in Water/MeOH).

Q3: How do I calculate the Matrix Factor (MF)?

A: Follow the Matuszewski method [1]:

-

MF = 1.0: No effect.

-

MF < 1.0: Suppression (e.g., 0.6 = 40% suppression).

-

MF > 1.0: Enhancement.

-

Requirement: The IS-normalized MF (MF_analyte / MF_IS) should have a CV < 15% across 6 different lots of plasma.[2]

Q4: Can I use GC-MS instead of LC-MS? A: Yes, but PAEE is thermally labile. You must ensure the injector temperature is optimized to prevent degradation. However, GC-MS is generally less prone to the "ion suppression" type of matrix effects seen in ESI, though it requires more rigorous sample drying.

References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[3] Link

-

Pires, D., et al. (2015).[4] Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis.[4] Antimicrobial Agents and Chemotherapy, 59(12), 7693–7699. Link

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

-

Li, W., & Tse, F. L. (2010). Dried blood spot sampling in combination with LC-MS/MS for quantitative analysis of small molecules. Biomedical Chromatography, 24(1), 49-65. (Discusses esterase inhibition in DBS). Link

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Improving sensitivity for Pyrazinoic Acid-d3 Ethyl Ester detection in low-concentration samples

Technical Support Center: High-Sensitivity Quantitation of Pyrazinoic Acid-d3 Ethyl Ester

Executive Summary

Welcome to the technical support hub for pyrazine-based pharmacokinetics. You are likely utilizing Pyrazinoic Acid-d3 Ethyl Ester (PA-d3-EE) as an Internal Standard (IS) for the quantification of pyrazinoic acid ethyl ester (a prodrug of the TB drug Pyrazinamide/Pyrazinoic acid) or as a specific tracer.

The detection of this molecule in low-concentration samples presents a dual challenge: Chemical Instability (enzymatic hydrolysis in plasma) and Ionization Efficiency (matrix effects). Unlike its parent acid (Pyrazinoic Acid, POA), the ethyl ester is highly susceptible to plasma esterases, which convert your analyte back into the acid form before it ever reaches the mass spectrometer.

This guide prioritizes sample stabilization as the primary driver of sensitivity. If the molecule degrades, no amount of MS tuning will recover the signal.

Module 1: Sample Stabilization (The "Disappearing Peak" Phenomenon)

Q: My IS signal (PA-d3-EE) degrades rapidly in plasma samples, even when stored at -20°C. How do I stop this?

A: The ethyl ester moiety is chemically labile and enzymatically unstable. Plasma esterases (e.g., butyrylcholinesterase) hydrolyze the ester bond rapidly. You must inhibit this activity immediately upon blood draw.

Protocol: The "Ice-Acid-Inhibit" Triad

-

Collection: Use pre-chilled K2EDTA tubes. Avoid Heparin if possible, as it can sometimes interfere with downstream PCR or specific MS ionizations, though EDTA is preferred here for its chelating properties which can help stabilize certain enzymes.

-

Esterase Inhibition (Critical):

-

Add Sodium Fluoride (NaF) or Phenylmethylsulfonyl fluoride (PMSF) to the collection tube.

-

Recommendation: Add 2 mg/mL NaF final concentration.

-

Alternative: Immediate acidification. Add 10 µL of 5% Formic Acid per 1 mL of plasma immediately after separation. This lowers the pH below the enzymatic activity window of most esterases.

-

-

Temperature: Process samples at 4°C. Never allow them to sit at room temperature.

Q: Can I use the same extraction method as Pyrazinoic Acid (POA)?

A: Generally, no . POA is amphoteric and highly polar; the Ethyl Ester is lipophilic.

-

POA Extraction: Often requires strong acidic conditions and polar solvents.

-